6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
The compound 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class, which is a group of heterocyclic compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry. Although the provided papers do not directly discuss 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related triazolopyridine compounds typically involves the reaction of brominated precursors with various amines or hydrazones. For instance, the synthesis of mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} is achieved by reacting 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol . Similarly, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines are prepared through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . These methods suggest that the synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine could potentially involve bromination and cyclization steps.
Molecular Structure Analysis
The structure of these compounds is typically confirmed using spectroscopic methods such as IR and NMR spectroscopy, as well as elemental analysis . Single-crystal X-ray analysis is also employed to unambiguously determine the structure of some products . The presence of a bromine atom in the molecule suggests that it could be a versatile intermediate for further chemical modifications due to the reactivity of the bromine atom.
Chemical Reactions Analysis
The bromine and other halogen functionalities in the triazolopyridine nucleus make these compounds suitable for further chemical transformations. For example, they can undergo palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the diversification of the core structure, potentially leading to the synthesis of a wide array of derivatives with varying properties and biological activities.
Physical and Chemical Properties Analysis
The electrochemical properties of related compounds, such as 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines, have been studied, revealing high ionization potentials and good affinity . The presence of fluorine in some analogs, such as fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, has been shown to influence the antiproliferative activity against various cancer cell lines . These findings suggest that the physical and chemical properties of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine could also be significant in determining its potential applications, especially in the field of medicinal chemistry.
Scientific Research Applications
Herbicidal Applications
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, as part of a larger group of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, has been studied for its herbicidal activity. These compounds have shown excellent herbicidal effects on a wide range of vegetation at low application rates, highlighting their potential utility in agricultural practices (Moran, 2003).
Chemical Synthesis and Structural Studies
Research has focused on the synthesis of various derivatives of 1,2,4-triazolo[1,5-a]pyridine, including 6-bromo derivatives. These compounds are synthesized through various chemical reactions, such as oxidative cyclization and Dimroth rearrangement. Their molecular structure has been confirmed through methods like single-crystal X-ray analysis, highlighting the compound's utility as a versatile synthetic intermediate in chemical research (Salgado et al., 2011).
Biological Activity and Drug Development
Triazolopyridines, including 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, are recognized for their biological activity, leading to various pharmaceutical applications. Studies have explored their potential in drug development, such as compounds stimulating glucagon-like peptide-1 (GLP-1) secretion, which could be significant in anti-diabetes drug leads. These compounds' unique structural features make them valuable in designing lead-like compounds for medicinal chemistry (Mishchuk et al., 2016).
Antioxidant Properties
Recent studies have also investigated the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives. These compounds have been synthesized and assessed for their potential toxicity using preclinical diagnostic methods. The studies suggest that certain derivatives, especially those containing bromine atoms, exhibit significant antioxidant activity and influence the stability of erythrocyte membranes. This research opens avenues for using these compounds as potential antioxidants in medical and biochemical applications (Smolsky et al., 2022).
properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQNLHFUPSZNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649138 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
947248-68-2 | |
Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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